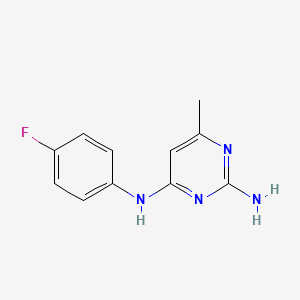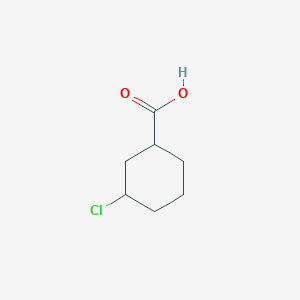
3-Chlorocyclohexanecarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chlorocyclohexanecarboxylic acid is a chemical compound with the CAS Number: 84866-61-5 . It has a molecular weight of 162.62 . The physical form of this compound is oil .
Molecular Structure Analysis
The molecular structure of 3-Chlorocyclohexanecarboxylic acid consists of a cyclohexane ring with a chlorine atom and a carboxylic acid group attached . The InChI code for this compound is 1S/C7H11ClO2/c8-6-3-1-2-5(4-6)7(9)10/h5-6H,1-4H2,(H,9,10) .
Physical And Chemical Properties Analysis
3-Chlorocyclohexanecarboxylic acid is an oil at room temperature . Its molecular weight is 162.62 . More specific physical and chemical properties of this compound are not available in the sources I found.
科学的研究の応用
Organic Synthesis
Carboxylic acids are versatile organic compounds used in various areas such as organic synthesis . They are active in organic reactions, such as substitution, elimination, oxidation, coupling, etc .
Nanotechnology
In nanotechnology, carboxylic acids are used as surface modifiers to promote the dispersion and incorporation of metallic nanoparticles or carbon nanostructures . For example, organic carboxylic acids like tartaric acid, maleic acid, and malic acid have been used to assist the surface modification of multiple wall carbon nanotubes (MWCNTs) by ultrasonic radiation .
Polymers
Carboxylic acids have applications in the area of polymers as monomers, additives, catalysts, etc . They can be used in the obtaining of small molecules, macromolecules, synthetic or natural polymers .
Photopolymerization
Certain carboxylic acid derivatives, such as coumarins, have been used as high-performance photoinitiators for free radical photopolymerization (FRP) of meth(acrylate) functions under visible light irradiation .
3D Printing
The same carboxylic acid derivatives used in photopolymerization have also been tested in direct laser write experiments, a technique used in 3D printing .
Photocomposite Synthesis
These compounds have also been used in the synthesis of photocomposites based on glass fiber or carbon fiber .
Pharmaceutical and Agrochemical Industries
Carboxylic acids play a versatile role in Pd-catalysed proximal and distal C–H activation reactions that could be implemented in the pharmaceutical and agrochemical industries .
Safety and Hazards
The safety data sheet for 3-Chlorocyclohexanecarboxylic acid indicates that it may cause skin and eye irritation, and may cause respiratory irritation . In case of skin contact, it is advised to wash off immediately with soap and plenty of water . If inhaled, the victim should be moved to fresh air .
特性
IUPAC Name |
3-chlorocyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClO2/c8-6-3-1-2-5(4-6)7(9)10/h5-6H,1-4H2,(H,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VORTYYQNYKCRCZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)Cl)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chlorocyclohexanecarboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

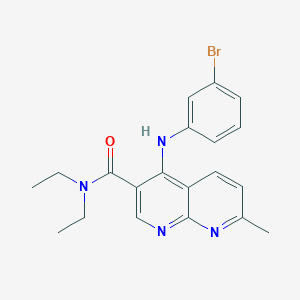

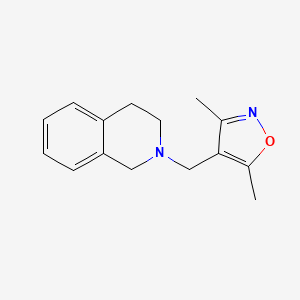
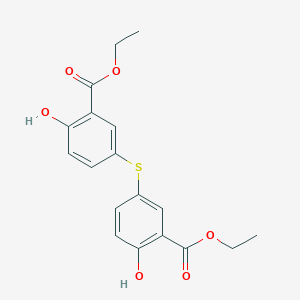


![(E)-1-(3-(benzo[d]thiazol-2-yloxy)azetidin-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one](/img/structure/B2362163.png)
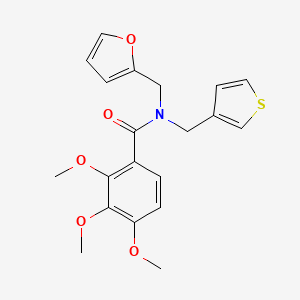
![N-Cyclohexyl-4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane-1-carboxamide](/img/structure/B2362166.png)
![N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-4-methylbenzamide](/img/structure/B2362167.png)
![N-(4-chlorobenzyl)-2-[2-oxo-1,3-benzoxazol-3(2H)-yl]acetamide](/img/structure/B2362168.png)
![Benzyl tert-butyl bicyclo[2.1.1]hexane-1,4-diyldicarbamate](/img/no-structure.png)
![2-(4-(3-(4-Chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)ethanol](/img/structure/B2362172.png)
